tBuBrettPhos

Catalog No.
S983605
CAS No.
1160861-53-9
M.F
C31H49O2P
M. Wt
484.705
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tBuBrettPhos

CAS Number

1160861-53-9

Product Name

tBuBrettPhos

IUPAC Name

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Molecular Formula

C31H49O2P

Molecular Weight

484.705

InChI

InChI=1S/C31H49O2P/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12/h15-21H,1-14H3

InChI Key

REWLCYPYZCHYSS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C

Synonyms

[3,6-Dimethoxy-2’,4’,6’-tris(1-methylethyl)[1,1’-biphenyl]-2-yl]bis(1,1-dimethylethyl)phosphine; Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine

tBuBrettPhos (2-(Di-tert-butylphosphino)-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl) is a highly sterically demanding, electron-rich dialkylbiaryl phosphine ligand engineered for advanced palladium-catalyzed cross-coupling reactions. In pharmaceutical and fine chemical procurement, it is primarily sourced for its structural ability to force difficult reductive eliminations and promote challenging oxidative additions that standard ligands cannot achieve. Featuring bulky tert-butyl groups on the phosphorus atom and a highly substituted biaryl backbone, tBuBrettPhos provides significantly greater steric bulk than its cyclohexyl analog, BrettPhos. This specific structural profile makes it a critical raw material for the late-stage nucleophilic fluorination of aryl triflates, the highly selective monoarylation of nucleophiles like ammonia and hydrazine, and the coupling of sterically hindered primary amides. Supplied as an air- and moisture-stable white crystalline solid, it ensures reliable handling, extended shelf-life, and high reproducibility in both bench-scale synthesis and high-throughput industrial manufacturing workflows .

Procurement Fit

Cross-coupling method scope: Supports Pd-catalyzed C–N, C–O, C–F, and C–C bond-forming reactions with diverse (hetero)aryl electrophiles.
Ligand selection context: Bulky, electron-rich dialkylbiaryl phosphine; second-generation Buchwald ligand class.
Workflow compatibility: High thermal and air/moisture stability as a solid supports standard bench-top handling.

Attempting to substitute tBuBrettPhos with more common Buchwald ligands such as SPhos, XPhos, or even its direct structural analog BrettPhos routinely results in reaction failure or severe yield degradation in sterically demanding applications. The critical differentiator is the extreme steric bulk provided by the di-tert-butylphosphino moiety, which is physically required to compress the Ar-Pd-nucleophile angle and force reductive elimination—a step that is often the terminal bottleneck in C-F and C-O bond formation. For example, in palladium-catalyzed fluorination, standard ligands fail to promote the C-F reductive elimination from the Pd(II) intermediate, leading to dead-end complexes or unwanted reduction byproducts. Furthermore, in the monoarylation of highly reactive bidentate nucleophiles like hydrazine or ammonia, less bulky ligands fail to suppress diarylation, resulting in complex product mixtures that complicate downstream purification, increase raw material waste, and destroy overall process economics [1].

Substitution Risk

Catalytic cycle Subtle steric or electronic perturbations may shift the rate-limiting step between oxidative addition and reductive elimination, altering yields non-linearly.
Analog mismatch Structurally close analogs (e.g., methoxy vs isopropyl backbone) can produce substantially different yields under identical conditions.
Class reliance Class membership alone does not predict performance; application-specific ligand selection may be required for synthetic success and process economics.

Superiority in Desulfonylative Fluorination over Standard Buchwald Ligands

In the palladium-catalyzed conversion of electron-deficient heteroaryl sulfonyl fluorides to aryl fluorides, the choice of ligand dictates reaction viability. Empirical validation demonstrates that tBuBrettPhos achieves a 76–83% product yield in this transformation. In stark contrast, substituting tBuBrettPhos with standard bulky ligands such as XPhos, SPhos, or RuPhos results in catastrophic yield collapses, affording less than 5% of the desired fluorinated product under identical conditions [1].

Evidence DimensionProduct Yield (%)
Target Compound Data76–83% yield
Comparator Or BaselineXPhos, SPhos, and RuPhos (<5% yield)
Quantified Difference>70% absolute yield advantage
ConditionsPd-catalyzed desulfonylative fluorination of heteroaryl sulfonyl fluorides in toluene (150 °C).

Procurement teams must secure tBuBrettPhos for late-stage fluorination workflows, as standard in-class substitutes are entirely inactive for this specific transformation.

Desulfonylative fluorination
Head-to-head
83% yield (100% conv.) vs 14% for BrettPhos; SPhos/RuPhos/XPhos <5%
Supports fluorination protocol selection
Reported direct comparison; toluene, 150 °C, aryl sulfonyl fluoride substrate

Critical Steric Bulk for Hydrazine Monoarylation Selectivity

The monoarylation of hydrazine is notoriously difficult due to its high nucleophilicity, which typically drives unwanted over-arylation. When coupling a 1:1 mixture of 4-chlorofluorobenzene with hydrazine hydrate at room temperature, a catalyst system based on tBuBrettPhos (specifically[Pd(1-MeNAP)(tBuBrettPhos)Br]) achieved a 77% yield of the monoarylated product with zero observed diarylation. State-of-the-art alternative systems, including BrettPhos-Pd-G1, MorDalPhos, and CyPF-tBu, yielded unsatisfactory conversion and poor selectivity under the exact same mild conditions[1].

Evidence DimensionMonoarylation Yield and Selectivity
Target Compound Data77% yield (0% diarylation)
Comparator Or BaselineBrettPhos-Pd-G1, MorDalPhos, and CyPF-tBu (Unsatisfactory conversion/selectivity)
Quantified DifferenceComplete suppression of diarylation with viable yields at room temperature.
Conditions1:1 mixture of 4-chlorofluorobenzene and hydrazine hydrate, room temperature, 16 h.

Justifies the selection of tBuBrettPhos for synthesizing pharmaceutical intermediates requiring strict monoarylation of highly reactive bidentate nucleophiles.

Room-temperature C–O coupling
Reported
Enables etherification at ~23 °C; >50 °C lower than simpler phosphine ligands
Supports mild etherification workflows
Cross-study comparable; suppresses β-hydride elimination side reactions

Exclusive Competence in Aryl Triflate Fluorination

The structural difference between the tert-butyl groups of tBuBrettPhos and the cyclohexyl groups of BrettPhos is critical for forcing reductive elimination in C-F bond formation. In the foundational development of Pd-catalyzed nucleophilic fluorination of aryl triflates, screening revealed that tBuBrettPhos successfully promoted the reaction to afford aryl fluorides in high yields (e.g., 79% for 1-fluoronaphthalene). In contrast, other bulky biaryl phosphines failed to efficiently promote the requisite Ar-Pd-F reductive elimination, making tBuBrettPhos uniquely competent for this specific transformation [1].

Evidence DimensionReaction Competence / Yield (%)
Target Compound Data79% yield (1-fluoronaphthalene)
Comparator Or BaselineOther bulky biaryl phosphines (Reaction failure / negligible yield)
Quantified DifferenceHigh-yield product formation vs. failure to undergo reductive elimination.
ConditionsPd-catalyzed fluorination of aryl triflates using CsF.

Demonstrates that for specific C-F bond formations, tBuBrettPhos is not merely an optimized choice, but a strictly necessary procurement requirement to achieve reductive elimination.

Ammonia monoarylation
Class-level
High selectivity for primary anilines; suppresses diarylation byproduct formation
Supports selective amination method context
Class-level inference; validate with specific substrate scope

Precatalyst Backbone Optimization for Rapid Ammonia Arylation

The process efficiency of tBuBrettPhos is highly dependent on the precatalyst architecture used for its delivery. In the arylation of ammonium triflate, a one-component [Pd(MeNAP)(tBuBrettPhos)Br] precatalyst achieved full conversion within 15 minutes with only trace diarylation. In contrast, the commercially standard G3-type Pd tBuBrettPhos complex afforded only a moderate yield under identical conditions, indicating that the extrusion of the methylnaphthyl amine from the MeNAP complex is significantly faster and more efficient than the extrusion of carbazole from the G3 complex [1].

Evidence DimensionConversion Rate and Yield
Target Compound DataFull conversion in 15 minutes (MeNAP precatalyst)
Comparator Or BaselineG3-type Pd tBuBrettPhos complex (Moderate yield)
Quantified DifferenceRapid full conversion vs. incomplete/moderate yield.
ConditionsArylation of ammonium triflate, 80 °C, 15 minutes.

Guides buyers to procure not just the tBuBrettPhos ligand, but the specific MeNAP precatalyst form when optimizing for rapid, high-yield ammonia monoarylation.

Gold cycloisomerization
Head-to-head
89% yield (24 h) vs 86% yield (2 h) for AdBrettPhos analog
Supports yield-prioritized catalyst selection
Reported direct comparison; trade-off: higher yield vs longer reaction time

Late-Stage Nucleophilic Fluorination of Pharmaceuticals

Directly leveraging its ability to force C-F reductive elimination, tBuBrettPhos is the premier choice for converting aryl triflates and heteroaryl sulfonyl fluorides into aryl fluorides. This is a critical step in synthesizing fluorinated active pharmaceutical ingredients (APIs) where standard Buchwald ligands fail to yield the desired product [1].

Selective Monoarylation of Hydrazine and Ammonia

Utilizing its extreme steric bulk to suppress over-reaction, this ligand is ideal for industrial workflows requiring the precise monoarylation of highly nucleophilic, small nitrogen sources. It eliminates the need for complex protecting group strategies and simplifies downstream purification[2].

C-N Cross-Coupling of Sterically Hindered Primary Amines

tBuBrettPhos is highly recommended for Buchwald-Hartwig aminations involving sterically hindered primary amines or amides. In these environments, less bulky ligands like SPhos or XPhos suffer from poor oxidative addition or catalyst deactivation, making tBuBrettPhos the necessary upgrade for process reliability [2].

Application Selection Guide

Application
Selection Property
Validation Focus
Aryl fluoride building block synthesis
Ligand performance in desulfonylative fluorination
Yield and conversion under standardized conditions
Selective primary aniline preparation
Monoarylation selectivity with ammonia
Product purity and diarylation byproduct control
Room-temperature etherification of sensitive substrates
Low-temperature C–O coupling capability
Functional group tolerance and side-reaction suppression
Gold-catalyzed cycloisomerization
Catalyst yield profile in gold(I) transformations
Isolated yield and reaction time optimization

XLogP3

8.4

Wikipedia

Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine

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